Sodium thiosalicylate

Beschreibung

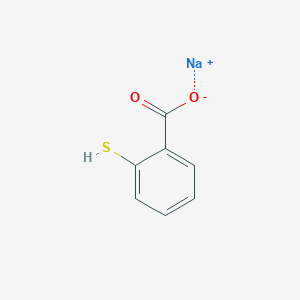

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

134-23-6 |

|---|---|

Molekularformel |

C7H6NaO2S |

Molekulargewicht |

177.18 g/mol |

IUPAC-Name |

sodium;2-sulfanylbenzoate |

InChI |

InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |

InChI-Schlüssel |

MHZWNQKFSRKZLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)S.[Na] |

Verwandte CAS-Nummern |

147-93-3 (Parent) |

Synonyme |

2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of 2-mercaptobenzoic acid, is an organic compound with established analgesic and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, including its structure, stability, and reactivity. Detailed experimental protocols and visualizations of its relevant biological signaling pathways are presented to support its application in research and drug development.

Chemical and Physical Properties

Sodium thiosalicylate is a white to off-white crystalline powder. It is known to be sensitive to air and light.[2] Key identifying information is summarized in Table 1.

Table 1: Identification of Sodium Thiosalicylate

| Identifier | Value |

| IUPAC Name | sodium 2-sulfanylbenzoate[3] |

| Synonyms | Sodium 2-mercaptobenzoate, Thiosalicylic acid sodium salt[2][4] |

| CAS Number | 134-23-6[4] |

| Molecular Formula | C₇H₅NaO₂S[4] |

| Molecular Weight | 176.16 g/mol [4] |

| Chemical Structure |

|

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 162-165 °C (for thiosalicylic acid)[5] | Sodium thiosalicylate is expected to decompose upon heating. |

| pKa | 4.05 (for thiosalicylic acid at 20°C)[5] | This value corresponds to the dissociation of the carboxylic acid proton. |

| Solubility | Soluble in water[6] | Quantitative solubility data in water and organic solvents is not well-documented. Thiosalicylic acid is slightly soluble in hot water and freely soluble in glacial acetic acid and alcohol.[5] |

| Appearance | White to orange to green powder to crystal | |

| Stability | Air and light sensitive[2] | The thiol group is susceptible to oxidation. |

Reactivity and Stability

Oxidation

The thiol group in sodium thiosalicylate is susceptible to oxidation. Exposure to air can lead to the formation of the disulfide, 2,2'-dithiosalicylic acid. This reactivity is a key consideration for its storage and handling, which should be done under an inert atmosphere and protected from light.

Thermal Decomposition

While a specific decomposition temperature for sodium thiosalicylate is not well-documented, studies on related sodium carboxylate salts suggest that thermal decomposition can lead to the formation of various products. Techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) would be required to identify the specific decomposition products of sodium thiosalicylate.[7]

Photochemical Stability

Sodium thiosalicylate is a photosensitive compound.[8] Exposure to ultraviolet (UV) radiation can induce photodecomposition, potentially leading to the formation of various degradation products. The exact nature of these products would require further investigation using techniques like photolysis followed by chromatographic and spectroscopic analysis.[9]

Reaction with Heavy Metals

The thiol group in thiosalicylate can chelate heavy metal ions. This property is utilized in the design of materials for the removal of heavy metals from industrial waste.[10]

Biological Activity and Signaling Pathways

Sodium thiosalicylate functions as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

A primary mechanism of action for sodium thiosalicylate is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Sodium Thiosalicylate.

Modulation of NF-κB and AMPK Signaling Pathways

Sodium thiosalicylate has also been shown to modulate other key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways. By inhibiting the NF-κB pathway, it can reduce the expression of pro-inflammatory genes. Its activation of the AMPK pathway may also contribute to its anti-inflammatory effects.

Caption: Modulation of NF-κB and AMPK Signaling Pathways by Sodium Thiosalicylate.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and activity of sodium thiosalicylate.

Protocol for Quantitative Analysis by HPLC-UV

This protocol outlines a general method for the quantitative analysis of sodium thiosalicylate in a solution.

Caption: Workflow for Quantitative Analysis of Sodium Thiosalicylate by HPLC-UV.

Methodology:

-

Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to control pH, should be prepared, filtered, and degassed. The optimal ratio will need to be determined empirically.

-

Preparation of Standard Solutions: Accurately weigh a known amount of sodium thiosalicylate reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Preparation of Sample Solution: Dissolve the sample containing sodium thiosalicylate in the mobile phase to a concentration that falls within the range of the calibration standards.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Injection Volume: 10-20 µL.

-

Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for sodium thiosalicylate, which should be determined by scanning a standard solution.

-

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine its concentration from the calibration curve.

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of sodium thiosalicylate on COX-1 and COX-2 enzymes.[11]

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Methodology:

-

Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for a specific prostaglandin (e.g., PGE₂ ELISA kit).

-

Incubation: In a multi-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of sodium thiosalicylate or a vehicle control for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a set incubation period, stop the reaction (e.g., by adding a quenching solution).

-

Quantification: Measure the amount of prostaglandin produced in each well using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of sodium thiosalicylate compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This technical guide provides a detailed overview of the chemical properties of sodium thiosalicylate, with a focus on its physicochemical characteristics, reactivity, and biological mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound. While key data has been compiled, further experimental validation of some properties, such as quantitative solubility and decomposition products, is recommended for specific applications.

References

- 1. pill.bid - Solubility Table [pill.bid]

- 2. labsolu.ca [labsolu.ca]

- 3. Sodium Thiosalicylate | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 6. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jeol.com [jeol.com]

- 8. Photosensitivity to piroxicam is induced by sensitization to thimerosal and thiosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry-chemists.com [chemistry-chemists.com]

- 11. jddtonline.info [jddtonline.info]

Synthesis of Sodium Thiosalicylate from Thiosalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sodium thiosalicylate, a key intermediate in the pharmaceutical and chemical industries. The document outlines the prevalent synthetic routes starting from thiosalicylic acid, detailing the necessary reagents, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic processes.

Overview

Sodium thiosalicylate (C₇H₅NaO₂S) is the sodium salt of thiosalicylic acid.[1][2] It serves as a crucial building block in the synthesis of various organic molecules and pharmaceutical compounds, most notably Thiomersal, an antiseptic and antifungal agent.[3][4] The synthesis is a straightforward acid-base neutralization reaction where thiosalicylic acid is treated with a sodium-containing base, typically sodium hydroxide. The primary challenge lies in the initial synthesis of the precursor, thiosalicylic acid, for which two main routes are commonly employed.

Synthesis of the Precursor: Thiosalicylic Acid

Thiosalicylic acid can be synthesized via two primary methods: the diazotization of anthranilic acid followed by reduction, or the reaction of 2-chlorobenzoic acid with a sulfur source.[5][6][7]

Method 1: From Anthranilic Acid

This method involves the diazotization of anthranilic acid, reaction with a disulfide source to form dithiosalicylic acid, which is then reduced to yield thiosalicylic acid.[6][8]

Reaction Scheme:

-

Anthranilic Acid → Diazonium Salt

-

Diazonium Salt + Sodium Disulfide → Dithiosalicylic Acid

-

Dithiosalicylic Acid + Reducing Agent → Thiosalicylic Acid

Experimental Protocol:

A detailed protocol for the synthesis of thiosalicylic acid from anthranilic acid is provided by Organic Syntheses.[8] The key steps involve:

-

Diazotization of Anthranilic Acid: Anthranilic acid is dissolved in hydrochloric acid and water, then cooled. A solution of sodium nitrite is added slowly while maintaining a low temperature (below 5°C) to form the diazonium salt.[8]

-

Formation of Dithiosalicylic Acid: The diazonium salt solution is then added to a cooled solution of sodium disulfide. The resulting dithiosalicylic acid precipitates upon acidification with hydrochloric acid.[8]

-

Reduction to Thiosalicylic Acid: The moist filter cake of dithiosalicylic acid is mixed with zinc dust and glacial acetic acid and refluxed to reduce the disulfide bond.[8] Alternatively, glucose in an alkaline solution can be used as the reducing agent. After reduction, the thiosalicylic acid is precipitated by acidification.[8]

Table 1: Reagents and Conditions for Thiosalicylic Acid Synthesis from Anthranilic Acid

| Step | Reagents | Key Conditions |

| Diazotization | Anthranilic acid, Sodium nitrite, Hydrochloric acid, Water, Ice | Temperature maintained below 5°C[8] |

| Disulfide Formation | Diazonium salt solution, Sodium sulfide, Sulfur, Sodium hydroxide, Water, Ice | Temperature maintained below 5°C during addition[8] |

| Reduction | Dithiosalicylic acid, Zinc dust, Glacial acetic acid | Refluxing the mixture[8] |

| Precipitation | Concentrated hydrochloric acid | Acidification to Congo red paper[8] |

Method 2: From 2-Chlorobenzoic Acid

This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with a hydrosulfide group, catalyzed by copper.[5]

Experimental Protocol:

-

A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated.[5]

-

The reaction mixture melts and the temperature is raised to 250°C, leading to solidification.[5]

-

The cooled melt is dissolved in water, and the thiosalicylic acid is precipitated from the filtered solution by adding hydrochloric acid.[5]

Table 2: Reagents and Conditions for Thiosalicylic Acid Synthesis from 2-Chlorobenzoic Acid

| Reagents | Key Conditions |

| 2-Chlorobenzoic acid, Sodium hydroxide, Sodium hydrosulfide, Copper sulfate | Heating to 150-200°C, then increasing to 250°C[5] |

| Water | Dissolution of the cooled melt[5] |

| Hydrochloric acid | Precipitation of the final product[5] |

Synthesis of Sodium Thiosalicylate from Thiosalicylic Acid

The conversion of thiosalicylic acid to its sodium salt is a simple acid-base neutralization.

Reaction Scheme:

C₇H₆O₂S + NaOH → C₇H₅NaO₂S + H₂O

Experimental Protocol:

A procedure for forming the sodium salt in solution is described in a patent for the preparation of Thiomersal.[3]

-

Thiosalicylic acid is added to a sodium hydroxide solution in deionized water.[3]

-

The mixture is heated to 40-50°C and stirred until the thiosalicylic acid is completely dissolved, yielding a solution of sodium thiosalicylate.[3]

Table 3: Reagents and Conditions for Sodium Thiosalicylate Synthesis

| Reagents | Molar Ratio (Thiosalicylic Acid:NaOH) | Key Conditions |

| Thiosalicylic acid, Sodium hydroxide, Deionized water | Approximately 1:1.2 (based on example)[3] | Heating to 40-50°C with stirring[3] |

Quantitative Data:

Commercial preparations of sodium thiosalicylate typically have a purity of at least 95%.[1][2][9] The yield for the neutralization step is expected to be nearly quantitative.

Table 4: Properties of Sodium Thiosalicylate

| Property | Value |

| Molecular Formula | C₇H₅NaO₂S[1][2][9] |

| Molecular Weight | 176.16 g/mol [2][9] |

| CAS Number | 134-23-6[1][2][9] |

| Appearance | White to orange to green powder or crystals[2] |

| Purity | >95.0%[1][2][9] |

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of sodium thiosalicylate.

Caption: Chemical reaction for the synthesis of Sodium Thiosalicylate.

Caption: Experimental workflow for Sodium Thiosalicylate synthesis.

Conclusion

The synthesis of sodium thiosalicylate from thiosalicylic acid is a high-yield, straightforward neutralization reaction. The primary synthetic challenge lies in the preparation of the thiosalicylic acid precursor, for which established and reliable methods are available. This guide provides the necessary details for researchers and professionals in drug development to understand and implement the synthesis of this important chemical intermediate. The provided protocols and data, sourced from peer-reviewed literature and patents, offer a solid foundation for laboratory-scale synthesis and process development.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Sodium Thiosalicylate | CymitQuimica [cymitquimica.com]

- 3. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]

- 4. Thiomersal - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 7. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Thiosalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, also known as sodium 2-mercaptobenzoate, is an organic sodium salt with the chemical formula C₇H₅NaO₂S.[1][2][3] It is the sodium salt of thiosalicylic acid. This compound and its parent acid are utilized in various industrial and pharmaceutical applications, including in the synthesis of the antiseptic thiomersal and as a precursor to the dyestuff thioindigo.[4][5] This technical guide provides a detailed overview of the core physical and chemical properties of sodium thiosalicylate, complete with experimental methodologies and structured data for ease of reference by professionals in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of sodium thiosalicylate are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₂S | [1][2][3] |

| Molecular Weight | 176.16 g/mol | [2][3][6] |

| CAS Number | 134-23-6 | [1][2][3] |

| Appearance | White to orange to green powder or crystals | [2] |

| Purity | >95.0% (by Titration) | [2][3] |

| Solubility | Soluble in water | [7] |

| Sensitivity | Air sensitive | [3][8] |

| Storage | Store under inert gas in a cool, dark place (<15°C recommended) | [9] |

Note: Some properties like melting and boiling points are not well-documented for sodium thiosalicylate directly in the literature. Data for the parent compound, thiosalicylic acid, includes a melting point of 162-165 °C.[10]

Spectroscopic and Analytical Data

Spectroscopic data is vital for the identification and characterization of sodium thiosalicylate.

| Spectroscopic Data | Description | Source(s) |

| Infrared (IR) Spectrum | Spectra are available, typically obtained via KBr wafer technique. | [1][11] |

| ¹H NMR Spectrum | Spectral data is available. | [1] |

| UV-Vis Spectrum | UV-Visible spectral data has been recorded. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Purity Determination by Nonaqueous Titration

Objective: To determine the purity of sodium thiosalicylate.

Methodology:

-

Solvent Preparation: A suitable nonaqueous solvent, such as a mixture of glacial acetic acid and acetic anhydride, is prepared.

-

Titrant Preparation: A standardized solution of a strong acid in a nonaqueous solvent, typically perchloric acid in dioxane or acetic acid, is prepared.

-

Sample Preparation: A precisely weighed amount of sodium thiosalicylate is dissolved in the chosen nonaqueous solvent.

-

Titration: The sample solution is titrated with the standardized perchloric acid solution.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically using a suitable electrode system or visually with a chemical indicator that changes color in the nonaqueous medium.

-

Calculation: The purity of sodium thiosalicylate is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Characterization by Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of sodium thiosalicylate for structural confirmation.

Methodology (KBr Wafer Technique):

-

Sample Preparation: A small amount of finely ground sodium thiosalicylate (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent KBr pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Analysis: The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). The resulting spectrum, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, is then analyzed.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of sodium thiosalicylate for detailed structural elucidation.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of sodium thiosalicylate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube containing the sample solution is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.

Visualizations

Experimental Workflow for Characterization

Caption: Workflow for the characterization of sodium thiosalicylate.

Logical Relationships of Properties

Caption: Interrelation of sodium thiosalicylate properties.

Synthesis and Stability

Sodium thiosalicylate is synthesized from its parent compound, thiosalicylic acid. Thiosalicylic acid can be prepared from anthranilic acid through diazotization, followed by reaction with sodium sulfide and subsequent reduction.[5] A method for preparing thiosalicylic acid involves the reaction of a diazonium salt of anthranilic acid with sodium sulfide or a mixture of sodium sulfide and sulfur.[12]

Sodium thiosalicylate is noted to be sensitive to air.[3][8] Exposure to air can lead to the oxidation of the thiol group, potentially forming dithiosalicylic acid.[7] This instability necessitates storage under an inert atmosphere to maintain its purity and integrity.

Applications in Drug Development and Research

Sodium thiosalicylate serves as a key intermediate in chemical synthesis. For instance, it is a precursor in the production of thiomersal, an organomercury compound that has been used as an antiseptic and a preservative in some vaccines and other biological products.[4] Its parent compound, thiosalicylic acid, is also a precursor to drug candidates for treating conditions like atherosclerosis and melanoma.[5] The reactivity of the thiol and carboxylate groups makes it a versatile building block in the development of new chemical entities.

References

- 1. Sodium Thiosalicylate | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Thiosalicylate | CymitQuimica [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Thiomersal - Wikipedia [en.wikipedia.org]

- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Sodium Thiosalicylate | 134-23-6 | TCI AMERICA [tcichemicals.com]

- 10. 147-93-3 CAS MSDS (Thiosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. THIOSALICYLIC ACID SODIUM SALT(134-23-6) IR Spectrum [chemicalbook.com]

- 12. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]

The Enigmatic Mechanisms of Sodium Thiosalicylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Abstract

Sodium thiosalicylate, a non-steroidal anti-inflammatory drug (NSAID), has a long history of use, particularly in veterinary medicine, for its analgesic and anti-inflammatory properties. However, a comprehensive understanding of its molecular mechanism of action in biological systems remains surprisingly elusive, especially when compared to its close structural analog, sodium salicylate. This technical guide synthesizes the available scientific literature on the biological activities of sodium thiosalicylate, highlighting established mechanisms, plausible pathways inferred from related compounds, and critical knowledge gaps. We delve into its known anti-inflammatory effects, potential modulation of key signaling pathways such as NF-κB, its role in apoptosis, and an emerging, distinct mechanism involving histone deacetylase 8 (HDAC8) inhibition. This document aims to provide a thorough resource for researchers and professionals in drug development, complete with quantitative data, detailed experimental methodologies, and visual representations of implicated signaling cascades to stimulate further investigation into this multifaceted compound.

Introduction

Sodium thiosalicylate, the sodium salt of 2-thiosalicylic acid, is a non-narcotic analgesic and anti-inflammatory agent.[1] Structurally, it is distinguished from the more extensively studied sodium salicylate by the substitution of a hydroxyl group with a thiol (-SH) group on the benzene ring. While both compounds are used to alleviate pain and inflammation, the specific molecular targets and signaling pathways modulated by sodium thiosalicylate are not as well-defined as those of sodium salicylate.[2] This guide will dissect the current understanding of sodium thiosalicylate's mechanism of action, drawing from direct experimental evidence where available and making carefully considered comparisons with sodium salicylate to illuminate potential avenues of action. A significant focus will be placed on presenting quantitative data and detailed experimental protocols to facilitate reproducible research in this area.

Anti-inflammatory and Analgesic Mechanisms

The primary therapeutic applications of sodium thiosalicylate are centered around its anti-inflammatory and analgesic effects.[1] The prevailing mechanism for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[3]

Inhibition of Cyclooxygenase (COX)

While direct and extensive studies on sodium thiosalicylate's COX inhibition are limited, the activities of salicylates, in general, are attributed to their ability to block COX enzymes.[3] It is important to note that much of the detailed research has been conducted on sodium salicylate. In live animal models, both sodium salicylate and aspirin are known to reduce inflammation by inactivating prostaglandin synthetase (cyclooxygenase).[2]

Table 1: Quantitative Data on the Inhibition of COX-2 by Sodium Salicylate

| Compound | IC50 (COX-2) | Cell Line/Assay Condition | Reference |

| Sodium Salicylate | 5 µg/mL | Human A549 cells, IL-1β induced, 24 hr co-incubation | BenchChem |

| Sodium Salicylate | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid | BenchChem |

Note: The IC50 values for sodium salicylate can vary significantly based on the experimental conditions, particularly the concentration of the substrate, arachidonic acid.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a generalized protocol for determining the IC50 of a compound for COX-2, adapted from methodologies used for sodium salicylate.

Objective: To quantify the concentration of sodium thiosalicylate required to inhibit 50% of COX-2 activity in a cell-based assay.

Materials:

-

Human A549 lung carcinoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human Interleukin-1β (IL-1β)

-

Sodium thiosalicylate

-

Phosphate Buffered Saline (PBS)

-

Prostaglandin E2 (PGE2) ELISA kit

Procedure:

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

COX-2 Induction: Seed cells in 24-well plates and grow to 80-90% confluency. Replace the medium with fresh medium containing 1 ng/mL of IL-1β to induce COX-2 expression. Incubate for 24 hours.

-

Inhibitor Treatment: After induction, wash the cells with PBS. Add fresh serum-free medium containing various concentrations of sodium thiosalicylate. Include a vehicle control (e.g., DMSO or sterile water).

-

Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1 hour).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of sodium thiosalicylate compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 1: Experimental Workflow for COX-2 Inhibition Assay

Caption: Workflow for determining the in vitro COX-2 inhibitory activity.

Modulation of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The ability of salicylates to inhibit NF-κB activation provides a COX-independent mechanism for their anti-inflammatory effects.

While direct studies on sodium thiosalicylate are lacking, sodium salicylate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[3] This is thought to occur through the inhibition of IκB kinase (IKK), which is responsible for phosphorylating IκB and targeting it for degradation.

Caption: Sodium thiosalicylate as an inhibitor of HDAC8, promoting an acetylated histone state.

Use in Veterinary Medicine

Sodium thiosalicylate has been used in veterinary medicine as an analgesic and anti-inflammatory agent for conditions such as arthritis and musculoskeletal disorders in animals. [4]Its mechanism of action in these contexts is presumed to be similar to other NSAIDs, primarily through the inhibition of prostaglandin synthesis. [2]

Conclusion and Future Directions

The mechanism of action of sodium thiosalicylate in biological systems is multifaceted and not yet fully elucidated. While it is likely to share the COX-inhibiting and NF-κB modulatory properties of its close analog, sodium salicylate, direct experimental evidence is sparse. The discovery of its inhibitory activity against HDAC8 opens up a new and exciting avenue of research, suggesting potential applications in oncology and other diseases driven by epigenetic dysregulation.

Future research should focus on:

-

Directly quantifying the inhibitory potency of sodium thiosalicylate against COX-1 and COX-2.

-

Elucidating the specific interactions of sodium thiosalicylate with components of the NF-κB signaling pathway.

-

Validating and exploring the mechanism of HDAC8 inhibition and its downstream biological consequences.

-

Conducting comparative studies between sodium thiosalicylate and sodium salicylate to delineate their unique and overlapping mechanisms of action.

A deeper understanding of these mechanisms will be crucial for the rational design of new therapies and the optimization of existing treatment regimens involving sodium thiosalicylate.

References

The Biological Activities of Sodium Thiosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is an organosulfur compound with known analgesic, antipyretic, and anti-inflammatory properties. As a thiol-containing compound, it also possesses metal-chelating capabilities. Its structural similarity to sodium salicylate, a widely studied nonsteroidal anti-inflammatory drug (NSAID), suggests a range of biological activities relevant to drug development, particularly in the areas of inflammation, cancer, and oxidative stress. This technical guide provides an in-depth overview of the known biological activities of sodium thiosalicylate and its closely related derivatives, presenting quantitative data, detailed experimental protocols, and a review of the associated signaling pathways. While specific data for sodium thiosalicylate is limited in the literature, the activities of thiosalicylic acid derivatives and the well-documented mechanisms of sodium salicylate provide a strong basis for understanding its potential therapeutic applications.

Core Biological Activities

The primary biological activities associated with sodium thiosalicylate and its derivatives are anti-inflammatory, pro-apoptotic, and antioxidant effects. These activities are interconnected and often stem from the modulation of key signaling pathways and enzymatic activities.

Anti-inflammatory Activity

The anti-inflammatory properties of thiosalicylate derivatives are well-documented. A notable example is avarol-3'-thiosalicylate, which has demonstrated potent anti-inflammatory and antipsoriatic effects. This is achieved through the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Thiosalicylate Derivatives

| Compound | Assay | Target/Mediator | Cell Line/System | IC50 / ED50 | Reference |

| Avarol-3'-thiosalicylate | PGE2 Generation | Prostaglandin E2 | Human keratinocyte HaCaT cell line | 2.5 µM | [1] |

| Avarol-3'-thiosalicylate | LTB4 Production | Leukotriene B4 | Activated leukocytes | 1.79 µM | [1] |

| Avarol-3'-thiosalicylate | TNF-α Production | Tumor Necrosis Factor-alpha | Activated leukocytes | 4.18 µM | [1] |

| Avarol-3'-thiosalicylate | sPLA2 Inhibition | Secretory Phospholipase A2 | Human synovial recombinant PLA2 | 5.9 µM | [1] |

| Avarol | LTB4 Inhibition | Leukotriene B4 | A23187-stimulated rat peritoneal leukocytes | 0.6 µM | [2] |

| Avarol | TXB2 Inhibition | Thromboxane B2 | A23187-stimulated rat peritoneal leukocytes | 1.4 µM | [2] |

| Avarol | sPLA2 Inhibition | Human recombinant synovial phospholipase A2 | Enzyme Assay | 158 µM | [2] |

| Sodium Salicylate | COX-2 Inhibition | Cyclooxygenase-2 | Interleukin 1β-stimulated cells | 5 µg/ml | [3] |

Induction of Apoptosis

While direct studies on sodium thiosalicylate are lacking, extensive research on the closely related sodium salicylate demonstrates its ability to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is a key area of interest for its potential as a chemopreventive or therapeutic agent. The proposed mechanisms involve the activation of stress-activated protein kinases and the inhibition of pro-survival signaling pathways.

Antioxidant Properties

Thiol-containing compounds are known for their antioxidant capabilities, and thiosalicylic acid derivatives are no exception. S-alkyl derivatives of thiosalicylic acid have been shown to possess antioxidant activity. This is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes.

Signaling Pathways

The biological effects of salicylates and thiosalicylates are mediated through their interaction with several key intracellular signaling pathways. The most prominently implicated are the NF-κB and p38 MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Sodium salicylate has been shown to inhibit NF-κB activation by preventing the degradation of IκB. This mechanism is central to its anti-inflammatory effects. The derivative avarol-3'-thiosalicylate has also been shown to inhibit the binding of NF-κB to DNA.

Caption: Inferred inhibition of the NF-κB pathway by Sodium Thiosalicylate.

Activation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines. Activation of p38 MAPK can lead to various cellular responses, including apoptosis. Studies on sodium salicylate have demonstrated that it can strongly activate p38 MAPK, and this activation is essential for its apoptosis-inducing effects.

Caption: Inferred activation of the p38 MAPK pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of thiosalicylate and salicylate research. These protocols can be adapted for the investigation of sodium thiosalicylate.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of sodium thiosalicylate (or other test compounds) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or media).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with sodium thiosalicylate for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

p38 MAPK Activation Assay (Western Blot)

This assay is used to detect the phosphorylation (activation) of p38 MAPK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p38 MAPK.

Protocol:

-

Cell Treatment and Lysis: Treat cells with sodium thiosalicylate for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 to determine the level of activation.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Sample Preparation: Prepare different concentrations of sodium thiosalicylate in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A blank (solvent without sample) is also measured.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

Sodium thiosalicylate is a compound with significant therapeutic potential, primarily inferred from the well-established biological activities of its derivatives and the closely related sodium salicylate. Its anti-inflammatory, pro-apoptotic, and antioxidant properties make it a compelling candidate for further investigation in the context of inflammatory diseases and cancer. The modulation of the NF-κB and p38 MAPK signaling pathways appears to be central to its mechanism of action.

Future research should focus on generating specific quantitative data for sodium thiosalicylate in a variety of in vitro and in vivo models. Head-to-head comparative studies with sodium salicylate would be invaluable in elucidating the specific contributions of the thiol group to its biological activity profile. Detailed mechanistic studies are also required to confirm its effects on the signaling pathways discussed and to identify any unique molecular targets. Such research will be crucial for unlocking the full therapeutic potential of this versatile molecule in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Anti-Inflammatory Properties of Sodium Thiosalicylate: A Technical Guide

Disclaimer: This document summarizes the current understanding of the anti-inflammatory properties of salicylates, primarily focusing on sodium salicylate due to the limited availability of specific data for sodium thiosalicylate. Sodium salicylate is a close structural analog, and its biological activities are expected to be similar, revolving around the action of the salicylate moiety. The information presented herein is intended for research, scientific, and drug development professionals.

Executive Summary

Sodium thiosalicylate, as a member of the salicylate family, is postulated to possess significant anti-inflammatory properties. While direct research on sodium thiosalicylate is limited, extensive studies on sodium salicylate provide a strong basis for understanding its potential mechanisms of action. These mechanisms are multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the subsequent reduction in pro-inflammatory mediator production. This guide provides an in-depth overview of these mechanisms, supported by quantitative data from studies on sodium salicylate, detailed experimental protocols for assessing anti-inflammatory activity, and visualizations of the key signaling cascades and experimental workflows.

Mechanism of Action

The anti-inflammatory effects of salicylates are not attributed to a single mode of action but rather to a combination of interconnected molecular events.

Inhibition of Cyclooxygenase (COX) Enzymes

Sodium salicylate is known to inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[1][2] Specifically, it is believed to primarily inhibit the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] Unlike aspirin, which irreversibly acetylates COX, sodium salicylate acts as a reversible and competitive inhibitor with respect to arachidonic acid, the substrate for COX enzymes.[1] This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins such as PGE2.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Salicylates have been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, salicylates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes. Some studies suggest this effect may be independent of COX inhibition.[5]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular signals to cellular responses, including inflammation. Sodium salicylate has been demonstrated to modulate MAPK signaling.[6][7] It can inhibit the activation of ERK and JNK while activating p38 MAPK in certain cell types.[6][7] The activation of p38 MAPK by salicylates may, in turn, contribute to the inhibition of NF-κB activation.[8]

Quantitative Data on Anti-Inflammatory Effects (from Sodium Salicylate Studies)

The following tables summarize quantitative data from in vitro and in vivo studies on sodium salicylate, demonstrating its anti-inflammatory potential.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Sodium Salicylate

| Cell Line | Inflammatory Stimulus | Mediator Measured | Sodium Salicylate Concentration | % Inhibition / Effect | Reference |

| Human A549 cells | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) | IC50: 5 µg/mL | 50% inhibition of PGE2 release. | [9] |

| Rat peritoneal macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Significantly reduced TNF-α production. | [7] |

| RAW 264.7 murine macrophages | LPS | Various Cytokine Genes | 15-20 mM | Suppressed IL-1α, IL-1β, IL-6, and other cytokine gene expression. | [10] |

| Rheumatoid synovial cells | - | Cell Proliferation | IC50: 1.2 mM | 50% inhibition of cell proliferation. | [11] |

| Rheumatoid synovial cells | - | Cell Viability | IC50: 1.4 mM | 50% reduction in cell viability. | [11] |

| THP-1 monocytes | LPS | TNF-α | 5 mM | Increased LPS-induced TNF-α secretion. | [6] |

| THP-1 monocytes | LPS | IL-1β | 5 mM | Increased LPS-induced IL-1β secretion. | [6] |

| THP-1 monocytes | LPS | IL-6 | 5 mM | Decreased LPS-induced IL-6 secretion. | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of Sodium Salicylate

| Animal Model | Inflammatory Agent | Dosage of Sodium Salicylate | Effect | Reference |

| Rat | Carrageenan-induced paw edema | 300 µmol/kg | Inhibition of paw edema. | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of a test compound like sodium thiosalicylate.

In Vitro COX-2 Inhibition Assay (PGE2 Release)

This protocol is adapted for use with a cell-based assay to measure the inhibition of COX-2 activity by quantifying the release of its product, PGE2.

-

Cell Line: Human A549 cells or RAW 264.7 macrophages.

-

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Recombinant human or murine Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS).

-

Sodium thiosalicylate (or salicylate as a reference).

-

Phosphate-buffered saline (PBS).

-

PGE2 ELISA kit.

-

-

Procedure:

-

Cell Culture: Culture cells in 96-well plates until they reach 80-90% confluency.

-

COX-2 Induction: Replace the medium with fresh medium containing an inflammatory stimulus (e.g., 1 ng/mL IL-1β or 1 µg/mL LPS) to induce COX-2 expression. Incubate for 24 hours.

-

Inhibitor Treatment: Wash the cells with PBS and replace the medium with fresh medium containing various concentrations of sodium thiosalicylate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 30 minutes).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cytokine Production Assay

This protocol outlines the measurement of pro-inflammatory cytokine inhibition in macrophages.

-

Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.

-

Materials:

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS).

-

Sodium thiosalicylate.

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

-

Procedure:

-

Cell Seeding: Seed cells (e.g., 0.1 million cells/well) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of sodium thiosalicylate for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Harvest the culture supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect.

-

Western Blot Analysis of MAPK Pathway Activation

This protocol details the investigation of the effect of sodium thiosalicylate on the phosphorylation of key MAPK proteins.

-

Cell Line: FS-4 human fibroblasts or other suitable cell lines.

-

Materials:

-

Cell culture reagents.

-

Sodium thiosalicylate.

-

Inflammatory stimulus (e.g., TNF-α).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cell Treatment: Treat cells with sodium thiosalicylate for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.

-

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[13][14]

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Materials:

-

Sodium thiosalicylate.

-

1% Carrageenan solution in saline.

-

Plethysmometer or digital calipers.

-

-

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions.

-

Compound Administration: Administer sodium thiosalicylate orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group at each time point.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by salicylates and a typical experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. asp-inc.com [asp-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Salicylate vs Aspirin_Chemicalbook [chemicalbook.com]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytokine gene expression by sodium salicylate in a macrophage cell line through an NF-kappaB-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

In Vitro Antioxidant Effects of Sodium Thiosalicylate: A Technical Guide

Disclaimer: A comprehensive review of scientific literature did not yield specific quantitative data on the in vitro antioxidant activity of sodium thiosalicylate or its parent compound, thiosalicylic acid, in common antioxidant assays. Therefore, this guide provides a framework for assessing such activity by detailing standardized experimental protocols for key in vitro antioxidant assays and illustrating relevant biological pathways and workflows. The methodologies described are general and would require specific adaptation and validation for testing sodium thiosalicylate.

Introduction

Sodium thiosalicylate is a compound with known anti-inflammatory properties. Given the intricate link between inflammation and oxidative stress, it is plausible that sodium thiosalicylate may also possess antioxidant capabilities. Antioxidants are crucial in mitigating the damaging effects of reactive oxygen species (ROS), which are implicated in a myriad of pathological conditions. This technical guide is designed for researchers, scientists, and drug development professionals, outlining the standard in vitro methodologies to elucidate the potential antioxidant effects of sodium thiosalicylate. The guide details the protocols for assays that measure free radical scavenging activity and inhibition of lipid peroxidation, and provides visual representations of a key antioxidant signaling pathway and a general experimental workflow.

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the methodologies for common in vitro assays to determine antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (Sodium Thiosalicylate)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Preparation of Test Compound and Control: Prepare a stock solution of sodium thiosalicylate in a suitable solvent (e.g., water, methanol). From this stock, create a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank/control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)

This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species generated by the Fenton reaction.

Principle: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ •OH + Detector molecule → Oxidized product (measured) Antioxidant + •OH → Scavenged radical

Materials:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

Ferrous sulfate (FeSO₄) solution (e.g., 10 mM)

-

EDTA solution (e.g., 10 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Detector molecule (e.g., Deoxyribose, Safranin)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (Sodium Thiosalicylate)

-

Positive control (e.g., Mannitol)

Procedure:

-

Reaction Mixture: In a test tube, add the following in sequence:

-

Phosphate buffer

-

Test compound at various concentrations

-

FeSO₄-EDTA mixture

-

Detector molecule (e.g., Deoxyribose)

-

-

Initiation of Reaction: Add H₂O₂ to initiate the Fenton reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Termination and Color Development (if using Deoxyribose):

-

Add TCA to stop the reaction.

-

Add TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink color.

-

-

Measurement: After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm for the TBA-Deoxyribose adduct).

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated as: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.

Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•), often generated by a xanthine-xanthine oxidase system. The scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).

Principle: Xanthine + O₂ --(Xanthine Oxidase)→ Uric acid + O₂⁻• O₂⁻• + NBT → Formazan (blue color) Antioxidant + O₂⁻• → Scavenged radical

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.8)

-

Xanthine solution

-

Nitroblue tetrazolium (NBT) solution

-

Xanthine oxidase solution

-

Test compound (Sodium Thiosalicylate)

-

Positive control (e.g., Superoxide Dismutase enzyme)

Procedure:

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Xanthine solution

-

NBT solution

-

Test compound at various concentrations

-

-

Initiation of Reaction: Add xanthine oxidase solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of inhibition of NBT reduction is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Principle: Lipid + ROS → Lipid peroxides → Malondialdehyde (MDA) MDA + 2 TBA → MDA-(TBA)₂ adduct (pink color)

Materials:

-

Biological sample (e.g., rat liver microsomes, liposomes)

-

Phosphate buffer

-

Pro-oxidant (e.g., FeSO₄/Ascorbate or AAPH)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Test compound (Sodium Thiosalicylate)

-

Positive control (e.g., Butylated hydroxytoluene - BHT)

Procedure:

-

Induction of Lipid Peroxidation:

-

Incubate the biological sample with the pro-oxidant in the presence and absence of various concentrations of the test compound.

-

-

Termination of Reaction: After the incubation period, add TCA to precipitate proteins and stop the reaction.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Color Development:

-

Collect the supernatant and add the TBA reagent.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

-

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.

Data Presentation

As no specific quantitative data for sodium thiosalicylate was found, the following tables are presented as templates for how such data, once generated, should be structured for clear comparison.

Table 1: Radical Scavenging Activity of Sodium Thiosalicylate

| Assay | Test Compound | IC50 Value (µg/mL) |

| DPPH Scavenging | Sodium Thiosalicylate | Data Not Available |

| Ascorbic Acid (Control) | Reference Value | |

| Hydroxyl Radical Scavenging | Sodium Thiosalicylate | Data Not Available |

| Mannitol (Control) | Reference Value | |

| Superoxide Radical Scavenging | Sodium Thiosalicylate | Data Not Available |

| SOD (Control) | Reference Value |

Table 2: Inhibition of Lipid Peroxidation by Sodium Thiosalicylate

| Assay | Test Compound | % Inhibition at [X] µg/mL | IC50 Value (µg/mL) |

| TBARS Assay | Sodium Thiosalicylate | Data Not Available | Data Not Available |

| BHT (Control) | Reference Value | Reference Value |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Screening

Caption: General workflow for in vitro antioxidant screening.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Antioxidant compounds can potentially activate this pathway, leading to the expression of various protective enzymes.

Sodium Thiosalicylate: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction

Sodium thiosalicylate, the sodium salt of 2-mercaptobenzoic acid, is a compound of interest in various research and pharmaceutical applications. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its effective use in drug formulation, synthesis, and biological assays. This technical guide provides a comprehensive overview of the known solubility of sodium thiosalicylate, detailed experimental protocols for its determination, and workflows to guide researchers in their studies.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₅NaO₂S | [1] |

| Molecular Weight | 176.16 g/mol | [2][3] |

| Appearance | White to orange to green powder/crystal | [2] |

| CAS Number | 134-23-6 | [1][3] |

Solubility Data

Quantitative solubility data for sodium thiosalicylate is not extensively reported in publicly available literature. The following tables summarize the available qualitative and semi-quantitative data. Researchers are encouraged to determine precise solubility in their specific solvent systems using the protocols outlined in this guide.

Aqueous Solubility

The sodium salt form of thiosalicylic acid imparts significant water solubility.

| Solvent | Solubility | Temperature | Reference |

| Water | 1 g in 60 to 70 mL (approx. 14.3 - 16.7 mg/mL) | Not Specified |

Organic Solvent Solubility

The parent compound, thiosalicylic acid, is noted to be slightly soluble in hot water but freely soluble in alcohol and ether, suggesting the sodium salt will exhibit solubility in polar organic solvents.[4][5][6]

| Solvent | Qualitative Solubility | Quantitative Solubility (User Determined) |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Glycerol | Soluble | |

| Propylene Glycol | Soluble | |

| Chloroform | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Acetone | Likely Soluble | |

| Petroleum Ether | Insoluble |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8][9][10][11][12] This protocol can be adapted for sodium thiosalicylate in various solvents.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of sodium thiosalicylate in a given solvent at a specified temperature.

Materials:

-

Sodium Thiosalicylate (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of sodium thiosalicylate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7][9] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.

-

Filtration: Draw the suspension into a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF for organic solvents) to remove undissolved solids.

-

-

-

Quantification of Solute Concentration:

-

Carefully transfer a precise volume of the clear supernatant (the saturated solution) to a volumetric flask and dilute with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of sodium thiosalicylate in the diluted solution using a validated analytical method.

-

Analytical Methods for Quantification

1. UV-Vis Spectrophotometry:

Salicylates exhibit strong UV absorbance.[13][14][15] A UV-Vis spectrophotometer can be used to determine the concentration of sodium thiosalicylate in solution.

-

Wavelength of Maximum Absorbance (λmax): The λmax for sodium salicylate is around 295 nm.[15] The λmax for sodium thiosalicylate should be determined experimentally by scanning a dilute solution of the compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of sodium thiosalicylate in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying pharmaceutical compounds.[16][17][18][19][20]

-

Method Development: A suitable HPLC method should be developed and validated. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[17][19]

-

Detection: UV detection at the λmax of sodium thiosalicylate is appropriate.

-

Calibration and Analysis: As with UV-Vis spectrophotometry, a calibration curve is constructed using standard solutions. The concentration of the diluted saturated solution is then determined by comparing its peak area to the calibration curve.

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of sodium thiosalicylate using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship for Analytical Method Selection

The choice of analytical method depends on several factors, including the properties of the analyte and the available instrumentation.

Caption: Decision tree for analytical method selection.

References

- 1. Sodium Thiosalicylate | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium Thiosalicylate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jchps.com [jchps.com]

- 15. Absorption [Sodium Salicylate] | AAT Bioquest [aatbio.com]

- 16. lcms.cz [lcms.cz]

- 17. nacalai.com [nacalai.com]

- 18. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. CN113267584A - HPLC related substance analysis method for medicinal substance - Google Patents [patents.google.com]

An In-depth Technical Guide to CAS Number 134-23-6: Sodium Thiosalicylate and its Core Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction